molecular formula C10H7FN2O B2905992 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile CAS No. 1211593-82-6

5-Fluoro-6-methoxy-1H-indole-3-carbonitrile

Cat. No.: B2905992
CAS No.: 1211593-82-6
M. Wt: 190.177
InChI Key: WSIJREMECTYCLG-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxy-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C10H7FN2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile typically involves the reaction of 5-fluoroindole with methoxyacetonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

5-Fluoro-6-methoxy-1H-indole-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

    5-Fluoroindole: Shares the fluorine substitution but lacks the methoxy and nitrile groups.

    6-Methoxyindole: Contains the methoxy group but lacks the fluorine and nitrile groups.

    Indole-3-carbonitrile: Contains the nitrile group but lacks the fluorine and methoxy groups.

Uniqueness: 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile is unique due to the combination of fluorine, methoxy, and nitrile groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-fluoro-6-methoxy-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c1-14-10-3-9-7(2-8(10)11)6(4-12)5-13-9/h2-3,5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIJREMECTYCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC=C2C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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